molecular formula C18H21N3O4S B2451907 N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide CAS No. 1251608-52-2

N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide

Número de catálogo: B2451907
Número CAS: 1251608-52-2
Peso molecular: 375.44
Clave InChI: KPTAKEZUUXRVKA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C18H21N3O4S and its molecular weight is 375.44. The purity is usually 95%.
BenchChem offers high-quality N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

N-(2-methylphenyl)-2-(2-oxo-3-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-14-7-2-3-8-15(14)19-17(22)13-20-10-6-9-16(18(20)23)26(24,25)21-11-4-5-12-21/h2-3,6-10H,4-5,11-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTAKEZUUXRVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships (SARs), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure, which includes:

  • A 2-methylphenyl group : This aromatic ring may influence the lipophilicity and interaction with biological targets.
  • A dihydropyridinyl acetamide moiety : This part is crucial for its biological activity, particularly in enzyme inhibition.
  • A pyrrolidine sulfonyl group : This functional group can enhance binding affinity to target enzymes or receptors.

Molecular Formula : C18H20N3O4S
Molecular Weight : 375.4 g/mol

The biological activity of N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it could act as an inhibitor of certain kinases or proteases that are crucial in disease pathways.
  • Receptor Modulation : It may interact with cellular receptors, modulating their activity and influencing downstream signaling pathways. This is particularly relevant in the context of neuropharmacology.
  • Pathway Interference : The compound might interfere with specific biochemical pathways, leading to therapeutic effects in conditions like cancer or neurological disorders.

Structure-Activity Relationships (SAR)

Research into the SAR of similar compounds has shown that modifications to the phenyl and pyrrolidine groups can significantly affect biological activity. For example:

  • Substituents on the phenyl ring can enhance or reduce binding affinity to targets.
  • Variations in the pyrrolidine structure may influence solubility and bioavailability.

Case Studies and Research Findings

Several studies have investigated compounds similar to N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide:

  • Anticonvulsant Activity : A study found that related dihydropyridinone derivatives exhibited potent anticonvulsant properties by acting as noncompetitive antagonists of AMPA-type glutamate receptors. This suggests that N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may have similar effects on neurotransmission pathways implicated in epilepsy .
  • Antitumor Potential : Another research focused on pyrrolidine derivatives demonstrated significant antitumor activity against various cancer cell lines. The mechanism involved apoptosis induction through caspase activation, indicating that N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide may also possess anticancer properties .

Data Table: Biological Activity Overview

Activity TypeRelated CompoundsObserved EffectsReferences
AnticonvulsantDihydropyridinone derivativesNoncompetitive AMPA receptor antagonism
AntitumorPyrrolidine derivativesInduction of apoptosis in cancer cell lines
Enzyme InhibitionKinase inhibitorsSpecific inhibition leading to altered signaling

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially impacting conditions such as cancer or inflammation. For instance, similar dihydropyridine derivatives have been studied for their ability to inhibit phosphodiesterases and other key enzymes in cellular signaling pathways .
  • Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents. The presence of the pyrrolidine sulfonyl group may enhance activity against bacterial strains by disrupting their metabolic processes.
  • Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent. The mechanism may involve inducing apoptosis or inhibiting cell proliferation .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis and evaluation of dihydropyridine derivatives for anticancer activity. The results indicated that compounds similar to N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide exhibited significant cytotoxicity against breast cancer cell lines. The proposed mechanism involved the inhibition of cell cycle progression and induction of apoptosis .

Case Study 2: Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial efficacy of various pyrrolidine-based compounds. N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide demonstrated notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What synthetic methodologies are recommended for the preparation of N-(2-methylphenyl)-2-[2-oxo-3-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyridine ring formation (e.g., from substituted pyridine precursors) followed by sulfonylation and acetamide coupling. Key steps include:
  • Pyridine functionalization : Introduce the pyrrolidine-1-sulfonyl group via nucleophilic substitution or sulfonation .
  • Acetamide coupling : Use coupling agents like EDCI/HOBt for amide bond formation between the pyridine derivative and 2-methylphenylamine .
  • Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (0–5°C for sensitive intermediates), and catalysts (e.g., piperidine for condensation) to improve yields .
    Example : A related acetamide compound achieved 80% yield using ethanol/piperidine at 0–5°C .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Methodological Answer :
  • 1H NMR : Analyze proton environments (e.g., δ 10.10 ppm for NHCO, δ 2.19 ppm for CH3) to confirm substituent positions .
  • Mass spectrometry : Validate molecular weight via [M+H]+ peaks (e.g., m/z 344.21 in a related compound) .
  • Elemental analysis : Compare calculated vs. observed C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) .
  • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. How does the compound’s reactivity vary under oxidative or reductive conditions?

  • Methodological Answer :
  • Oxidation : The pyridine ring’s 2-oxo group may undergo further oxidation to carboxylic acids, while the sulfonyl group remains stable. Monitor using IR spectroscopy for carbonyl stretches .
  • Reduction : The cyano group (if present in analogs) can be reduced to amines using LiAlH4, requiring inert conditions to prevent side reactions .

Advanced Research Questions

Q. What mechanistic hypotheses explain the compound’s potential biological activity, and how can they be validated experimentally?

  • Methodological Answer :
  • Hypothesis : The pyrrolidine-1-sulfonyl group may act as a hydrogen-bond acceptor, while the acetamide moiety binds to enzyme active sites (e.g., kinase inhibitors) .
  • Validation :
  • Enzyme assays : Measure IC50 values against target enzymes (e.g., tyrosine kinases) using fluorescence-based substrates.
  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions, focusing on sulfonyl-oxygen contacts with catalytic lysine residues .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Purity verification : Re-analyze disputed samples via HPLC and NMR to exclude impurities as confounding factors .
  • Assay standardization : Compare protocols (e.g., cell lines, incubation times) to identify variability. For example, differences in IC50 may arise from ATP concentrations in kinase assays .
  • Structural analogs : Test derivatives (e.g., replacing pyrrolidine with piperidine) to isolate functional group contributions .

Q. What computational strategies are recommended for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism. The sulfonyl group may enhance solubility but reduce membrane permeability .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in biological membranes, focusing on sulfonyl-water interactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.